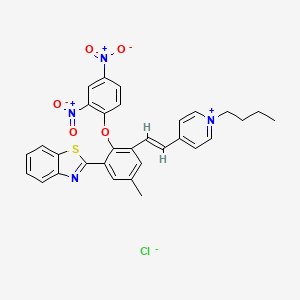
HBTP-H2S (chloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HBTP-H2S (chloride) is a near-infrared fluorescent probe used for in situ bioimaging of endogenous hydrogen sulfide in rice roots under aluminum and flooding stresses . This compound is particularly significant in the field of bioimaging due to its ability to detect hydrogen sulfide, a crucial signaling molecule in various physiological and pathological processes .
准备方法
The synthesis of HBTP-H2S (chloride) involves several steps, including the preparation of the fluorescent core and the attachment of the hydrogen sulfide recognition site. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure high purity and yield . Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and reliability of the final product .
化学反应分析
HBTP-H2S (chloride) undergoes several types of chemical reactions, primarily involving its interaction with hydrogen sulfide. The compound is designed to react with hydrogen sulfide through nucleophilic addition, leading to a change in its fluorescent properties . Common reagents used in these reactions include hydrogen sulfide donors and various organic solvents . The major product formed from these reactions is a fluorescent compound that can be detected using bioimaging techniques .
科学研究应用
HBTP-H2S (chloride) has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe to detect hydrogen sulfide in various environments . In biology, it is employed to study the role of hydrogen sulfide in cellular processes and signaling pathways . In medicine, it is used to investigate the involvement of hydrogen sulfide in diseases such as Alzheimer’s and Parkinson’s . In industry, it is utilized in the development of sensors and diagnostic tools for detecting hydrogen sulfide .
作用机制
The mechanism of action of HBTP-H2S (chloride) involves its interaction with hydrogen sulfide. The compound contains a recognition site that reacts with hydrogen sulfide, leading to a change in its fluorescent properties . This change can be detected using bioimaging techniques, allowing researchers to visualize the presence and distribution of hydrogen sulfide in biological samples . The molecular targets and pathways involved in this process include various enzymes and signaling molecules that produce and regulate hydrogen sulfide levels in cells .
相似化合物的比较
HBTP-H2S (chloride) is unique among fluorescent probes due to its high selectivity and sensitivity for hydrogen sulfide . Similar compounds include other fluorescent probes designed for hydrogen sulfide detection, such as azide-based probes, nitro-based probes, and disulfide bond-based probes . Compared to these compounds, HBTP-H2S (chloride) offers advantages in terms of its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background interference .
属性
分子式 |
C31H27ClN4O5S |
|---|---|
分子量 |
603.1 g/mol |
IUPAC 名称 |
2-[3-[(E)-2-(1-butylpyridin-1-ium-4-yl)ethenyl]-2-(2,4-dinitrophenoxy)-5-methylphenyl]-1,3-benzothiazole;chloride |
InChI |
InChI=1S/C31H27N4O5S.ClH/c1-3-4-15-33-16-13-22(14-17-33)9-10-23-18-21(2)19-25(31-32-26-7-5-6-8-29(26)41-31)30(23)40-28-12-11-24(34(36)37)20-27(28)35(38)39;/h5-14,16-20H,3-4,15H2,1-2H3;1H/q+1;/p-1/b10-9+; |
InChI 键 |
AEBLHECQOUSFOL-RRABGKBLSA-M |
手性 SMILES |
CCCC[N+]1=CC=C(C=C1)/C=C/C2=C(C(=CC(=C2)C)C3=NC4=CC=CC=C4S3)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
规范 SMILES |
CCCC[N+]1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)C)C3=NC4=CC=CC=C4S3)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


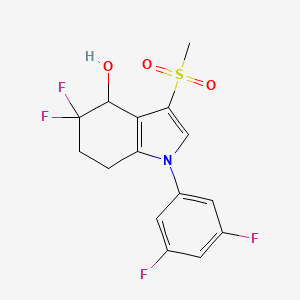
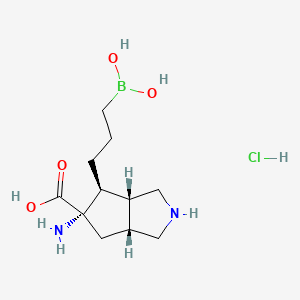
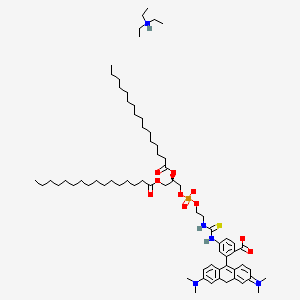
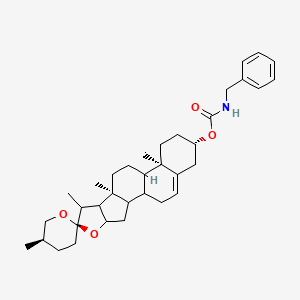
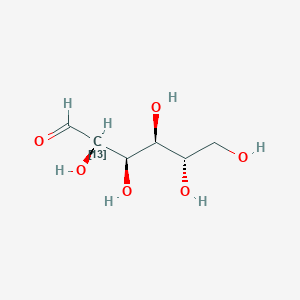
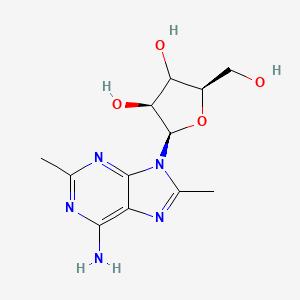
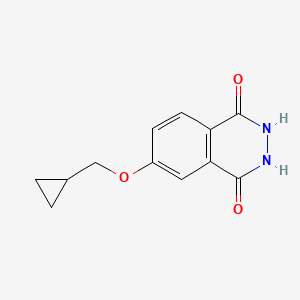
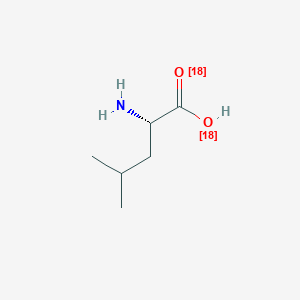
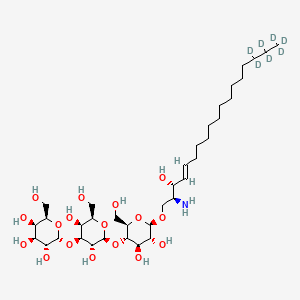
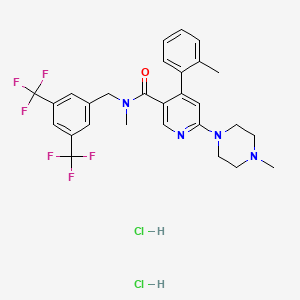

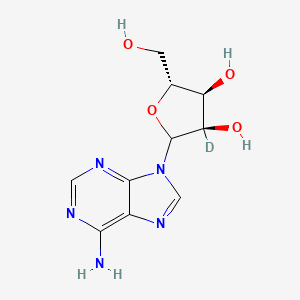

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)
